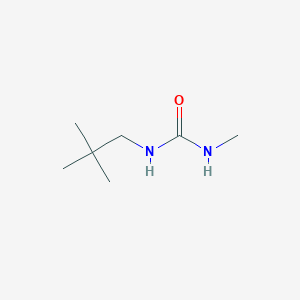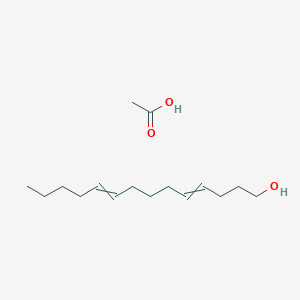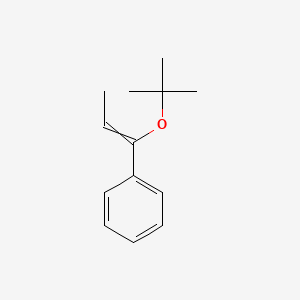![molecular formula C11H12O5 B14318610 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate CAS No. 106221-42-5](/img/structure/B14318610.png)
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol. The presence of the furan ring and the ester group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of furan-2-carboxylic acid with 2-hydroxyethyl methacrylate in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product in high yield and purity .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the product .
Chemical Reactions Analysis
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while reduction of the ester group results in the formation of the corresponding alcohol .
Scientific Research Applications
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, the compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that furan derivatives can exhibit significant biological activity, making them promising candidates for the development of new therapeutic agents .
In industry, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials with specific mechanical and chemical properties .
Mechanism of Action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells. This can be achieved through the activation of specific signaling pathways, such as the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway .
Comparison with Similar Compounds
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate can be compared with other similar compounds, such as ethyl furan-2-carboxylate and methyl furan-2-carboxylate. These compounds share the furan ring structure but differ in the ester functional group.
Ethyl furan-2-carboxylate: This compound has an ethyl ester group instead of the 2-[(2-Methylacryloyl)oxy]ethyl group.
Methyl furan-2-carboxylate: This compound has a methyl ester group and is also used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
106221-42-5 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-8(2)10(12)15-6-7-16-11(13)9-4-3-5-14-9/h3-5H,1,6-7H2,2H3 |
InChI Key |
SKYCQBLZONEVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
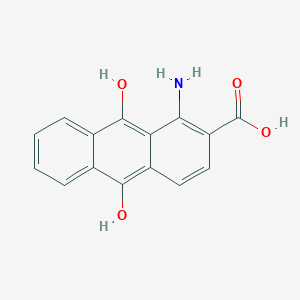
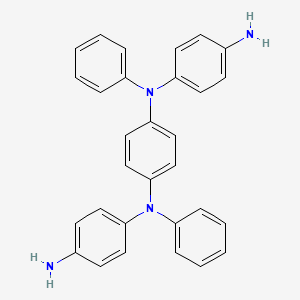
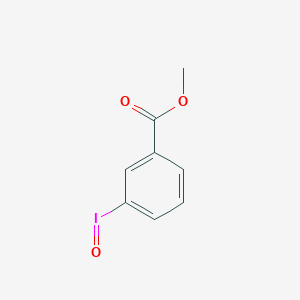
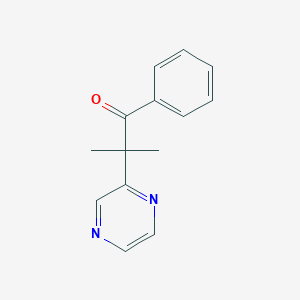
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
